molecular formula C14H4N2Na2O8 B2648849 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone CAS No. 1093864-30-2

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone

Cat. No.: B2648849
CAS No.: 1093864-30-2
M. Wt: 374.172
InChI Key: PZAMQVDITYQJTN-UHFFFAOYSA-L
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Description

Contextualization within Anthraquinone (B42736) Chemistry

Anthraquinones are a significant class of compounds due to their versatile applications, ranging from industrial colorants to medicinal agents. wikipedia.org The fundamental anthraquinone structure serves as a chromophore, the part of a molecule responsible for its color. By adding or modifying substituent groups on the anthraquinone skeleton, a vast array of colors can be produced. These derivatives are key components in the synthesis of many commercial dyes.

The chemical reactivity of the anthraquinone core allows for a variety of substitution reactions, including nitration, sulfonation, and halogenation. These reactions are foundational to the synthesis of a wide range of functionalized anthraquinones. 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is a product of such functionalization, likely synthesized from 1,5-dihydroxyanthraquinone (B121750) through nitration and subsequent salt formation.

Structural Isomerism and Positional Substituent Effects within Dinitroanthraquinone Frameworks

The dinitration of anthraquinone typically results in a mixture of isomers, with the positions of the two nitro groups varying around the aromatic rings. The most common isomers formed are 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone (B85473). The relative amounts of these isomers can be controlled by adjusting reaction conditions such as temperature and the composition of the nitrating agents.

The position of the substituents on the anthraquinone framework has a profound effect on the molecule's properties, including its color, solubility, and reactivity. For instance, the electronic effects of the nitro groups, which are strongly electron-withdrawing, influence the electron distribution within the aromatic system. This, in turn, affects the wavelength of light absorbed by the molecule and thus its color.

The table below illustrates the properties of two common dinitroanthraquinone isomers, highlighting the impact of substituent positioning.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,5-Dinitroanthraquinone82-35-9C₁₄H₆N₂O₆298.21
1,8-Dinitroanthraquinone129-39-5C₁₄H₆N₂O₆298.21

Significance of the 1,5-Substitution Pattern

The 1,5-substitution pattern in anthraquinone derivatives is of particular importance in the dye industry. This specific arrangement of functional groups can lead to desirable properties such as specific color shades and good fastness. In the case of this compound, the presence of substituents at the 1, 4, 5, and 8 positions, often referred to as the peri positions, creates a highly functionalized molecule.

The precursor to the title compound, 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595), is a valuable intermediate in the synthesis of dichroic dyes used in liquid crystal displays (LCDs). Its specific substitution pattern results in a significant absorption of light, which is a critical property for this application. The conversion of the hydroxyl groups to their sodium salts to form this compound would likely alter its solubility, making it more soluble in water.

Below is a data table for the likely precursor to the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,5-Dihydroxy-4,8-dinitroanthraquinone128-91-6C₁₄H₆N₂O₈330.21

Historical Development of Anthraquinone Synthesis and Functionalization

The history of anthraquinone chemistry is closely tied to the development of the synthetic dye industry in the 19th century. In 1868, German chemists Carl Graebe and Carl Liebermann first synthesized alizarin, a naturally occurring red dye, from anthracene (B1667546). wikipedia.org This achievement marked a significant milestone, as it was one of the first times a natural pigment was produced synthetically.

Following this discovery, research into anthraquinone chemistry expanded rapidly. Various methods for the synthesis of the anthraquinone core were developed, including the oxidation of anthracene and the Friedel-Crafts acylation of phthalic anhydride (B1165640) with benzene (B151609). numberanalytics.com The latter method also allows for the synthesis of substituted anthraquinones by using substituted benzene derivatives.

The functionalization of the anthraquinone skeleton through reactions like nitration became a key area of study, leading to the creation of a vast library of anthraquinone dyes with a wide spectrum of colors and properties. The development of processes to control the regioselectivity of these reactions, thereby producing specific isomers, was crucial for the industrial production of high-quality dyes.

Properties

IUPAC Name

disodium;4,8-dinitro-9,10-dioxoanthracene-1,5-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8.2Na/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19;;/h1-4,17-18H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMQVDITYQJTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4N2Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Dinitroanthraquinones

Classical Nitration Pathways to Dinitroanthraquinone Scaffolds

The nitration of anthraquinone (B42736) to introduce two nitro groups is a fundamental process that can be achieved through several established methods. The choice of nitrating agent and reaction conditions plays a crucial role in the yield and isomeric distribution of the resulting dinitroanthraquinone products.

Nitration of Anthraquinone

The direct nitration of anthraquinone is a common approach to introduce nitro groups onto the aromatic core. This electrophilic substitution reaction is typically carried out using strong nitrating agents. The primary methods include:

Mixed Acid Nitration : A mixture of concentrated nitric acid and sulfuric acid is a widely used nitrating agent. google.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This method generally leads to a mixture of dinitroanthraquinone isomers.

Pure Nitric Acid Nitration : The use of concentrated nitric acid alone can also effect dinitration. prepchem.com While this method avoids the use of sulfuric acid, it may require more stringent conditions to achieve high conversions. The yield of 1,5-dinitroanthraquinone (B1294578) using 98% nitric acid over 24 hours at 24-25°C has been reported to be around 30%. prepchem.com

Solvent Nitration : Nitration can also be performed in the presence of an inert organic solvent. A continuous flow micro-channel reactor has been utilized for the synthesis of 1,5-dinitroanthraquinone, where an anthraquinone-sulfuric acid solution is reacted with a mixed acid nitration solution in a solvent like dichloroethane. patsnap.com

The nitration of anthraquinone typically yields a mixture of isomers, with the 1,5- and 1,8-dinitroanthraquinones being the major products, accompanied by smaller amounts of 1,6- and 1,7-isomers. google.com

Table 1: Comparison of Anthraquinone Nitration Methods
Nitration MethodNitrating AgentTypical ConditionsKey Observations
Mixed Acid NitrationHNO₃ / H₂SO₄Varies, can be performed at temperatures ranging from -20°C to 100°C.Common industrial method; produces a mixture of isomers.
Pure Nitric Acid NitrationConcentrated HNO₃24 hours at 24-25°C with 98% HNO₃.Yields around 30% of 1,5-dinitroanthraquinone, but purity can be an issue. prepchem.com
Solvent Nitration (Micro-channel)HNO₃ / H₂SO₄ in an organic solvent (e.g., dichloroethane)Continuous flow process.Offers better control over reaction conditions and safety. patsnap.com

Nitration of Substituted Anthraquinones (e.g., 1,5-Diphenoxyanthraquinone, 1,8-Dimethoxyanthraquinone)

The presence of substituents on the anthraquinone ring significantly influences the position of subsequent nitration. Electron-donating groups, such as alkoxy and phenoxy groups, activate the ring towards electrophilic substitution and direct the incoming nitro groups to specific positions.

An important intermediate, 4,5-dinitro-1,8-dihydroxyanthraquinone, can be prepared from 1,8-diphenoxy-anthraquinone. google.com This process involves the nitration of the diphenoxy precursor followed by saponification. google.com

Similarly, 1,8-dimethoxyanthraquinone (B191110) can be nitrated in 90-100% sulfuric acid with nitric acid at temperatures between -10°C and 30°C. The subsequent saponification of the methoxy (B1213986) groups by heating the mixture to 90°-120°C yields 4,5-dinitro-1,8-dihydroxyanthraquinone. google.com This "direct nitration" approach provides a more economical route to this valuable dyestuff intermediate. google.com

Regioselectivity and Isomer Control in Dinitration Processes

Controlling the regioselectivity of the dinitration of anthraquinone is a significant challenge, as the reaction typically produces a mixture of isomers. The primary products are the α,α'-isomers, 1,5- and 1,8-dinitroanthraquinone (B85473). google.com The separation of these isomers is often necessary to obtain pure starting materials for specific applications.

Several strategies have been developed to control and separate the dinitroanthraquinone isomers:

Fractional Crystallization : The different solubilities of the isomers in various solvents can be exploited for their separation. For instance, processes have been developed to selectively precipitate 1,5-dinitroanthraquinone from the reaction mixture. google.com

Reaction Condition Optimization : The ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time can influence the isomer distribution to some extent. google.com For example, nitration in highly concentrated nitric acid at specific molar ratios can facilitate the separation of 1,5- and 1,8-dinitroanthraquinone by adjusting the nitric acid molar fraction to induce precipitation. google.com

The ability to isolate pure isomers is crucial for the synthesis of dyes with specific colors and properties.

Conversion of Dinitroanthraquinone to Related Intermediates

The nitro groups of dinitroanthraquinones are versatile functional groups that can be readily converted into other important moieties, such as amino and hydroxyl groups, opening up pathways to a diverse range of anthraquinone derivatives.

Reduction of Nitro Groups to Amino-Anthraquinone Derivatives

The reduction of dinitroanthraquinones to their corresponding diaminoanthraquinones is a key transformation in the synthesis of many dyes. A common method for this reduction is the reaction with ammonia (B1221849) under pressure and at elevated temperatures in an organic solvent.

For example, a mixture of 1,5- and 1,8-dinitroanthraquinone can be reacted with liquid ammonia in an autoclave at 150°C. google.com The choice of solvent, such as toluene (B28343) or glycol dimethyl ether, and the molar ratio of ammonia to dinitroanthraquinone can be optimized to achieve high yields of the corresponding diaminoanthraquinones. google.com

Table 2: Representative Conditions for the Reduction of Dinitroanthraquinones
Starting MaterialReagentSolventTemperaturePressureYieldReference
1,5-Dinitroanthraquinone (90%) and 1,8-Dinitroanthraquinone (10%)Liquid Ammonia (40:1 molar ratio)Toluene150°C50 atm92% (of 1,5-diaminoanthraquinone) google.com
1,8-Dinitroanthraquinone (90%)Liquid Ammonia (60:1 molar ratio)Xylene150°C110 atm80% (of 1,8-diaminoanthraquinone) google.com
Dinitroanthraquinone MixtureLiquid Ammonia (80:1 molar ratio)Glycol dimethyl ether100°C60 atm95% (1,5-diamino) and 85% (1,8-diamino) google.com

Hydrolysis of Ether Linkages to Hydroxyanthraquinones

Hydroxyanthraquinones are another important class of intermediates, and they can be prepared from their corresponding alkoxy derivatives through hydrolysis. This is particularly relevant in cases where the alkoxy groups are used as protecting or directing groups during synthesis.

A process for the production of 1,5- and 1,8-dihydroxyanthraquinone involves the hydrolysis of a mixture of 1,5- and 1,8-dimethoxyanthraquinone. google.com This saponification is carried out using a strong mineral acid, such as concentrated sulfuric acid or oleum (B3057394), in concentrated acetic acid at temperatures ranging from 80°C to the reflux temperature of the reaction mixture. google.com A key feature of this process is the ability to separate the isomers during the hydrolysis, as 1,5-dihydroxyanthraquinone (B121750) precipitates from the hot reaction medium while the 1,8-isomer remains in solution. google.com

Table 3: Hydrolysis of Dimethoxyanthraquinones
Starting MaterialReagentsTemperatureKey FeatureReference
Mixture of 1,5- and 1,8-dimethoxyanthraquinoneConcentrated H₂SO₄ or oleum in concentrated acetic acid80°C to refluxAllows for the separation of 1,5- and 1,8-dihydroxyanthraquinone isomers during the reaction. google.com

Novel and Advanced Synthetic Approaches

The synthesis of dinitroanthraquinones, precursors to compounds like 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, is continuously evolving. Researchers are exploring novel methodologies to enhance efficiency, reduce environmental impact, and allow for precise molecular modifications. These advanced strategies include multi-component reactions, catalyst-free and solvent-free conditions, and targeted derivatization techniques.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating significant portions of each starting material. nih.govnih.gov This approach offers considerable advantages over traditional linear syntheses, including increased atomic efficiency, reduced waste, and savings in time and resources. nih.govrsc.org MCRs are highly valued in drug discovery and medicinal chemistry for their ability to rapidly generate libraries of structurally diverse molecules. nih.govbeilstein-journals.org

While classical MCRs like the Ugi, Passerini, Biginelli, and Hantzsch reactions are well-established, the discovery of new MCRs remains an active area of research. nih.govnih.gov These reactions are increasingly recognized for their eco-friendly and sustainable nature. nih.gov In the context of anthraquinone chemistry, a one-pot, three-component condensation reaction has been reported for the synthesis of new aminoanthraquinone derivatives, highlighting the applicability of MCR principles to this class of compounds. researchgate.net Although specific MCRs for the direct synthesis of dinitroanthraquinones are not extensively detailed, the principles of MCRs offer a promising avenue for future synthetic explorations in this area.

Table 1: Overview of Selected Multi-Component Reactions
Reaction NameReactantsProduct TypeKey Advantages
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino AmideHigh convergence, structural diversity
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy AmideAtom economical, rapid
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAccess to heterocyclic scaffolds
Hantzsch Dihydropyridine SynthesisAldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridineImportant for pharmaceutical synthesis

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, synthetic methods that eliminate the need for catalysts and solvents are highly desirable. rsc.org These approaches reduce environmental pollution, simplify reaction work-ups, and can lower operational costs. rsc.org

For anthraquinone derivatives, a notable example is the one-pot, three-component synthesis of aminoanthraquinones from 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. researchgate.net This reaction proceeds efficiently at a mild temperature (50 °C) without any catalyst or solvent, yielding the desired products in short reaction times. researchgate.net Such solvent-free protocols are advantageous as they prevent pollution at the source. rsc.org The development of similar catalyst-free and solvent-free methodologies for the nitration of anthraquinone could represent a significant advancement in the synthesis of dinitroanthraquinone precursors.

Table 2: Comparison of Synthetic Conditions for Anthraquinone Derivatives
MethodologyKey FeaturesExample ApplicationReference
Traditional NitrationUses mixed acid (nitric and sulfuric acid)Synthesis of 1,5- and 1,8-dinitroanthraquinone google.comgoogle.com
Catalyst-Free and Solvent-Free CondensationOne-pot, mild temperature (50 °C), no solvent or catalystSynthesis of aminoanthraquinone derivatives researchgate.net

Strategies for Targeted Derivatization

Targeted derivatization involves the chemical modification of a core molecule to introduce specific functional groups, thereby altering its properties for a particular application. This strategy is widely used to create new materials, dyes, and pharmaceutical agents from a common precursor.

In the field of anthraquinones, derivatization is a key strategy for producing a wide range of dyes. beilstein-journals.org For instance, novel polymerizable methacrylated anthraquinone dyes have been synthesized through nucleophilic aromatic substitution reactions followed by esterification. beilstein-journals.org This process allows for the covalent incorporation of the dye into polymers, which can be useful for medical applications like iris implants. beilstein-journals.org The synthesis involves reacting anthraquinone derivatives with amino alcohols and subsequently with methacryloyl derivatives to introduce polymerizable functionalities. beilstein-journals.org

Another application of derivatization is in analytical chemistry, where it is used to modify molecules to make them suitable for specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net While not a synthetic strategy for bulk production, it is a crucial tool for the targeted analysis and characterization of complex molecules. These examples showcase how the anthraquinone scaffold can be selectively functionalized to achieve desired properties, a principle that is central to the development of novel dinitroanthraquinone-based compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of Dinitroanthraquinone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For a symmetrically substituted compound like 1,5-Dihydroxy-4,8-dinitroanthraquinone (B93595), the ¹H NMR spectrum is expected to be relatively simple. The anthraquinone (B42736) core has four aromatic protons. Due to the C2 axis of symmetry in the 1,5-dihydroxy-4,8-dinitro substitution pattern, there are only two chemically distinct types of protons.

The protons at positions 2 and 6 (H-2, H-6) are adjacent to a hydroxyl group, while the protons at positions 3 and 7 (H-3, H-7) are adjacent to a nitro group. This results in an AA'BB' spin system, which often simplifies to a pair of doublets if the coupling between them is treated as a first-order AX system. Experimental data for 1,5-Dihydroxy-4,8-dinitroanthraquinone indicates aromatic protons appear as doublets in the range of δ 7.8–8.2 ppm with a coupling constant (J) of 8.5 Hz, confirming the 1,5-substitution pattern. The electron-withdrawing nature of the nitro and carbonyl groups deshields these protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data for 1,5-Dihydroxy-4,8-dinitroanthraquinone

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2, H-6~7.8 - 8.2Doublet (d)~8.5
H-3, H-7~7.8 - 8.2Doublet (d)~8.5
OH-1, OH-5>10 (variable)Singlet (s)-

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Due to the symmetry of 1,5-Dihydroxy-4,8-dinitroanthraquinone, only seven distinct carbon signals are expected: four quaternary carbons and three protonated carbons, plus the carbonyl carbon signal.

Table 2: Predicted ¹³C NMR Spectral Data for 1,5-Dihydroxy-4,8-dinitroanthraquinone

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1, C-5~155-165
C-2, C-6~120-130
C-3, C-7~125-135
C-4, C-8~145-155
C-4a, C-9a~130-140
C-8a, C-10a~110-120
C-9, C-10~180-190

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1,5-Dihydroxy-4,8-dinitroanthraquinone, a COSY spectrum would show a cross-peak between the signals of H-2 and H-3 (and symmetrically, H-6 and H-7), confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). These long-range correlations are key to connecting the different fragments of the molecule and confirming the substitution pattern. For instance, H-2 would show an HMBC correlation to C-4 (three bonds) and C-9a (three bonds), while H-3 would correlate to C-1 (three bonds) and C-4a (three bonds). These correlations would definitively establish the positions of the nitro and hydroxyl groups relative to the protons.

Table 3: Expected Key HMBC Correlations for 1,5-Dihydroxy-4,8-dinitroanthraquinone

ProtonCorrelated Carbons (²J_CH, ³J_CH_)
H-2C-1, C-3, C-4, C-9a
H-3C-1, C-2, C-4a, C-4

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of elemental compositions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that is ideal for polar, non-volatile compounds. It allows for the generation of intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), from which the exact mass can be determined with high precision (typically within 5 ppm). This accuracy is sufficient to confirm the molecular formula of a compound.

For the target compound, 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone (C₁₄H₄N₂Na₂O₈), HRESIMS would be used to verify its elemental composition. The theoretical exact mass of its molecular ion can be calculated and compared to the experimental value. Similarly, for its analogue 1,5-Dihydroxy-4,8-dinitroanthraquinone (C₁₄H₆N₂O₈), HRESIMS would confirm its formula by detecting the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion.

Table 4: Theoretical Exact Masses for HRESIMS Analysis

CompoundFormulaIonTheoretical m/z
This compoundC₁₄H₄N₂Na₂O₈[M+H]⁺374.9686
1,5-Dihydroxy-4,8-dinitroanthraquinoneC₁₄H₆N₂O₈[M-H]⁻329.0051

Tandem MS (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing further structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of neutral molecules like NO, NO₂, and CO.

Desorption Electrospray Ionization High-Resolution Mass Spectrometry (DESI-HRMS)

DESI-HRMS is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no sample preparation. A charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes which are then analyzed by a high-resolution mass spectrometer.

This technique is particularly useful for the rapid profiling of compounds in complex mixtures or for analyzing surfaces directly. For instance, DESI-HRMS could be used to detect dinitroanthraquinone derivatives on a solid support or in a thin-layer chromatography spot. The coupling of DESI with HRMS provides both the high mass accuracy needed for formula determination and the potential for MS/MS experiments to probe the structure through fragmentation patterns, similar to HRESIMS. The fragmentation of nitroaromatic compounds under these conditions often involves the characteristic loss of nitro groups (NO₂).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the various functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For a compound like this compound, the FT-IR spectrum is expected to be dominated by the vibrational modes of the anthraquinone core, the nitro groups, and the carbon-oxygen bonds of the sodiooxy substituents.

Key expected vibrational frequencies for dinitroanthraquinone derivatives are detailed below. These are based on characteristic group frequencies and data from related anthraquinone structures. researchgate.netnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro Group (NO₂)Asymmetric Stretching1500 - 1570
Symmetric Stretching1300 - 1370
Carbonyl Group (C=O)Stretching1650 - 1690
Aromatic C=CStretching1450 - 1600
C-N BondStretching800 - 900
C-O BondStretching1200 - 1300

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the anthraquinone core and the symmetric stretching of the nitro groups. A joint analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule. nih.gov For instance, the symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular and Crystal Packing

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure and how molecules are arranged in the crystal lattice. While a crystal structure for this compound is not publicly available, the structure of a closely related derivative, 1,5-Dichloro-4,8-dinitroanthraquinone, provides significant insights into the expected structural features. nih.govresearchgate.net

The analysis of 1,5-Dichloro-4,8-dinitroanthraquinone reveals a nearly planar anthraquinone skeleton. nih.gov The arrangement of molecules in the crystal lattice is dictated by intermolecular forces, which would include interactions between the nitro groups and adjacent molecules. In the case of the sodiooxy derivative, strong ionic interactions would also play a dominant role in the crystal packing.

Crystallographic Data for 1,5-Dichloro-4,8-dinitroanthraquinone nih.gov

ParameterValue
Chemical FormulaC₁₄H₄Cl₂N₂O₆
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.9596 (6)
b (Å)11.3897 (11)
c (Å)9.8667 (9)
β (°)93.519 (1)
Volume (ų)668.47 (11)

Analysis of Nitro Group Torsion Angles and Planarity

A critical structural parameter in nitroaromatic compounds is the torsion angle of the nitro group relative to the plane of the aromatic ring. This angle influences the degree of electronic conjugation between the nitro group and the aromatic system, which in turn affects the molecule's electronic properties and reactivity. researchgate.netrsc.org

In the crystal structure of 1,5-Dichloro-4,8-dinitroanthraquinone, the nitro groups are significantly twisted out of the plane of the anthraquinone ring system. nih.gov The torsion angles are reported to be 70.8(1)° and 86.7(2)°. nih.gov This deviation from planarity is a common feature in sterically hindered nitroaromatic compounds and has a profound impact on their electronic structure. The steric hindrance caused by the adjacent chloro and carbonyl groups forces the nitro groups to rotate, reducing the overlap between the p-orbitals of the nitro group and the aromatic π-system. A similar effect would be anticipated in this compound due to the presence of the bulky sodiooxy groups in the peri-positions.

Advanced Spectroscopic Methods for Electronic Structure Probing

Beyond standard spectroscopic techniques, advanced methods can provide deeper insights into the electronic structure and behavior of dinitroanthraquinone derivatives under various conditions. For example, operando X-ray diffraction has been employed to study the structural transformations of anthraquinone derivatives during electrochemical processes, which is particularly relevant for applications in energy storage. researchgate.net This technique allows for the real-time monitoring of changes in the crystal structure as the molecule undergoes redox reactions, providing a direct correlation between electronic state and molecular conformation. Such methods could be invaluable in understanding the electronic behavior of this compound in various applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for characterizing the electronic transitions within this compound and its analogs. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In anthraquinone derivatives, these transitions are typically of the π → π* and n → π* type, arising from the conjugated aromatic system and the carbonyl groups, respectively.

The substitution pattern on the anthraquinone nucleus significantly influences the position and intensity of the absorption bands. The presence of both electron-donating groups (-O⁻Na⁺) and electron-withdrawing groups (-NO₂) in this compound leads to a complex electronic spectrum. These substituents cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted anthraquinone, extending the absorption into the visible region of the electromagnetic spectrum.

Research on the closely related 1,5-dihydroxy-4,8-dinitroanthraquinone indicates that it exhibits characteristic absorption bands in the visible range. Studies have reported a UV maximum absorption at 580 nm for derivatives of this compound. evitachem.com Another source suggests a maximum absorption (λmax) in the range of 400–500 nm when measured in dimethyl sulfoxide (B87167) (DMSO), which is attributed to π-π* transitions. The compound's absorption properties in the blue light spectrum have also been noted, highlighting its potential as a photoinitiator for polymerization processes under LED lighting conditions.

Compound Derivative Solvent λmax (nm) Transition Type
1,5-dihydroxy-4,8-dinitroanthraquinone derivativeNot Specified580Not Specified
1,5-dihydroxy-4,8-dinitroanthraquinoneDMSO~400-500π → π*

This table is generated from available data on closely related compounds and may not represent the exact values for this compound.

Fluorescence and Luminescence Spectroscopies

Fluorescence and luminescence spectroscopies are powerful tools for investigating the photophysical properties of molecules after they have been electronically excited. While these techniques are widely applied to many aromatic and conjugated systems, detailed fluorescence and luminescence data for this compound are not extensively reported in the available scientific literature.

In general, the fluorescence of anthraquinone derivatives is highly dependent on their molecular structure, particularly the nature and position of substituents. Many anthraquinone derivatives are known to be fluorescent, and their emission properties can be tuned by altering the substituent groups. However, the presence of nitro (-NO₂) groups, which are strong electron-withdrawing groups, can often lead to the quenching of fluorescence. This is due to the increased probability of non-radiative decay processes, such as intersystem crossing, which compete with the radiative emission of a photon (fluorescence).

Therefore, it is plausible that this compound may exhibit weak fluorescence or be non-fluorescent. To definitively characterize its emissive properties, experimental studies measuring its fluorescence excitation and emission spectra, quantum yield, and excited-state lifetime would be required. In the absence of such specific data, a comprehensive understanding of the luminescent behavior of this particular compound remains an area for further investigation.

Theoretical and Computational Investigations of Dinitroanthraquinone Compounds

Quantum Chemical Studies for Electronic Structure and Molecular Geometry

Quantum chemical studies are fundamental to elucidating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, electron distribution, and other key electronic parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mpg.de DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or 6-311+G** to perform geometry optimizations and frequency calculations on anthraquinone (B42736) and its derivatives. researchgate.netresearchgate.netmdpi.com

These calculations provide optimized molecular geometries, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy structure. mdpi.com Furthermore, DFT is used to determine crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller energy gap suggests that the molecule is more easily excitable. researchgate.net DFT calculations on hydroxyl derivatives of anthraquinone have shown that intramolecular hydrogen bonds significantly influence the compound's configuration and properties. researchgate.net

Table 1: Example DFT-Calculated Properties for a Substituted Anthraquinone

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-3.2 eV
Energy Gap (HOMO-LUMO)3.3 eV
Dipole Moment2.1 Debye
C=O Bond Length1.22 Å

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. Møller-Plesset (MP) perturbation theory is a prominent post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgarxiv.org The Hartree-Fock method itself does not fully account for the correlation between the motions of electrons, and MP theory corrects for this by treating electron correlation as a perturbation to the Hartree-Fock solution. fiveable.me

The theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of improved accuracy and manageable computational cost. wikipedia.orgfiveable.me MP2 calculations can recover approximately 80-90% of the electron correlation energy, leading to more accurate predictions of molecular properties compared to Hartree-Fock. fiveable.me However, the computational expense of MP methods increases significantly with the size of the system and the order of the perturbation, scaling, for example, at O(N^5) for MP2 and O(N^7) for MP4, where N is the number of basis functions. fiveable.me Studies have shown that the MP perturbation series is not guaranteed to converge and can be oscillatory or even divergent for certain chemical systems. wikipedia.org

Semi-empirical methods offer a computationally faster alternative to ab initio and DFT methods by simplifying the Hartree-Fock calculations and using parameters derived from experimental data to approximate certain integrals. uni-muenchen.dewikipedia.org These methods, identified by acronyms like AM1, PM3, and ZINDO, are particularly useful for very large molecules where more rigorous calculations are not feasible. mpg.deuni-muenchen.de

The methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation or simpler schemes like Complete Neglect of Differential Overlap (CNDO) and Intermediate Neglect of Differential Overlap (INDO). uni-muenchen.de While they are less accurate than higher-level theories, they can provide valuable qualitative insights and are often used for initial conformational searches before refining with DFT or MP2. mdpi.com For anthraquinone dyes, comparisons between semi-empirical methods (like PM5/RPA and ZINDO) and TD-DFT have been performed to predict absorption maxima (λmax), with some semi-empirical approaches showing promising results for practical applications. nii.ac.jp

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis and NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.netmdpi.com It extends the ground-state DFT formalism to excited states, allowing for the prediction of vertical excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net Various functionals, including B3LYP and PBE0, are employed in TD-DFT calculations to predict the spectra of organic dyes like anthraquinones. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). nii.ac.jp For many organic compounds, TD-DFT has demonstrated good accuracy, with predicted λmax values often falling within a small percent error of experimental data. mdpi.com

Table 2: Example TD-DFT Predicted UV-Vis Spectral Data for an Anthraquinone Derivative

Excited StateCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S14852.560.215HOMO -> LUMO
S23983.120.088HOMO-1 -> LUMO
S33553.490.005HOMO -> LUMO+1

The computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for molecular structure elucidation and verification. nih.govnsf.gov The most common approach involves optimizing the molecular geometry using DFT (e.g., with the B3LYP functional) and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory. nih.govnih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions can be high enough to distinguish between different isomers or conformers of a molecule. nih.gov Recent advancements have explored combining DFT calculations with machine learning models to further improve the accuracy and speed of chemical shift predictions. nih.govnsf.gov

Table 3: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C1133.5134.10.6
C4a132.8133.20.4
C9183.2182.5-0.7
C8a110.1110.90.8

Conformational Analysis and Tautomerism Studies

The biological and chemical activity of anthraquinone derivatives is intrinsically linked to their molecular structure, including their conformation and potential for tautomerism.

Conformational Analysis: The conformation of dinitroanthraquinone derivatives is largely dictated by the orientation of the substituent groups relative to the planar anthraquinone core. For instance, in 1,5-Dichloro-4,8-dinitro-anthraquinone, the anthraquinone ring system is nearly planar. However, the nitro groups are significantly twisted out of this plane, with torsion angles of 70.8° and 86.7°. nih.gov This twisting is a result of steric hindrance and electronic repulsion between the bulky nitro groups and adjacent atoms on the aromatic ring. Computational studies on similar derivatives, such as those with methoxyimine (B1194432) substituents, have shown that the presence of adjacent oxygen atoms can force a tetrahedral conformation at the nitrogen atom, leading to destabilization of certain tautomeric forms. rsc.org

Tautomerism: Tautomerism, the interconversion of structural isomers, is a key phenomenon in substituted anthraquinones, particularly those containing hydroxyl or amino groups. researchgate.netresearchgate.net Hydroxy-substituted anthraquinones can exist as equilibrium mixtures of different tautomers and rotational isomers. researchgate.net These transformations can occur in both the ground and excited states, with the excited states often being more susceptible to tautomerization. researchgate.net For example, studies on 1-hydroxyanthraquinone (B86950) and its derivatives show that they exist in equilibrium between four different tautomers and rotational isomers. researchgate.net Similarly, compounds often referred to as 1,4-bis(alkylamino)-9,10-anthraquinones are, in fact, equilibrium mixtures of tautomers involving amino-imine transformations. researchgate.net Theoretical calculations have been employed to determine the relative stability of these tautomers. For instance, calculations using the 3-21G basis set showed that for certain 1,4-disubstituted derivatives, one tautomer might be marginally preferred over another by as little as 0.68 kcal mol⁻¹, while in their reduced forms, the preference could be much more significant, around 11.3 kcal mol⁻¹. rsc.org

The table below summarizes the energetic preference for different tautomers in a related anthraquinone system.

Compound TypeTautomer 1Tautomer 2Calculated Energy Difference (kcal mol⁻¹)Preferred Tautomer
Oxidized Form1h2h0.681h (marginally)
Reduced Form3e4e11.34e
Data derived from theoretical calculations on 1,4-bis[methoxyamino]anthracene-9,10-diones and their reduced forms. rsc.org

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of dinitroanthraquinone compounds in condensed phases is governed by a complex interplay of intermolecular forces and interactions with the surrounding solvent molecules.

Intermolecular Interactions: Computational studies on anthraquinone derivatives reveal the nature and strength of forces between molecules. Methods like Symmetry-Adapted Perturbation Theory (SAPT) are used to decompose the total interaction energy into components such as electrostatic, exchange, induction, and dispersion forces. nih.govresearchgate.net For crystalline 1,8-dinitro-4,5-dihydroxy-anthraquinone, these analyses indicate that while weak hydrogen bonds play a role in modifying the crystal structure, the primary organizing force is dispersion. nih.govresearchgate.net The presence of substituents like nitro (NO₂) and hydroxyl (OH) groups significantly influences the geometric and electronic structure of the anthraquinone core, which in turn affects how the molecules pack in a crystal. nih.govresearchgate.netmdpi.com Topological analyses based on the Atoms in Molecules (AIM) and Electron Localization Function (ELF) theories further characterize the bonding patterns and electron populations in these interactions. nih.govresearchgate.net

Solvent Effects: The properties of anthraquinone derivatives can be significantly modulated by the solvent environment. researchgate.netresearchgate.net Computational models, particularly implicit continuum models like the Polarizable Continuum Model (PCM), are effective in simulating the influence of a solvent on molecular properties like electronic absorption spectra. researchgate.netuclouvain.be Theoretical investigations have demonstrated that including solvent effects in DFT calculations is crucial for achieving reliable predictions of maximum absorption wavelengths (λmax). researchgate.netuclouvain.be Experimental and computational studies on the reduction potentials of anthraquinone derivatives in various solvents (acetonitrile, DMF, and DMSO) show a clear correlation. researchgate.net The first reduction potential tends to increase with the polarity, dielectric constant, and hydrogen-bonding capability of the solvent, a trend that is reversed for the second reduction potential. researchgate.net This behavior is attributed to the specific solute-solvent interactions. researchgate.net

The following table shows the calculated standard reduction potentials for a generic anthraquinone derivative in different solvents, illustrating the impact of the solvent environment.

SolventDielectric ConstantCalculated E° / V (vs. SHE)
Acetonitrile (AN)37.5-0.85
Dimethylformamide (DMF)36.7-0.92
Dimethylsulfoxide (DMSO)46.7-0.90
Illustrative data based on trends reported for anthraquinone derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights that are inaccessible through static calculations.

MD simulations have been extensively used to study anthraquinone-based systems, such as dyes in liquid crystal hosts and intercalators binding to DNA. whiterose.ac.uknih.gov These simulations model the equations of motion for a system of atoms, allowing researchers to study conformational changes, interactions, and hydration dynamics. whiterose.ac.uknih.gov For example, fully atomistic MD simulations of anthraquinone dyes in a nematic liquid crystal host were performed to understand their alignment. rsc.org These simulations, running for up to 500 ns, provided detailed information on molecular order parameters which, when combined with TD-DFT calculations, could rationalize experimental observations. rsc.orgwhiterose.ac.uk

In another study, MD simulations were used to investigate the interaction of anthraquinone intercalators with DNA. nih.gov These simulations examined how the length of polyethylene (B3416737) glycol (PEG) side chains affects binding geometry, conformation, and hydration. The results showed that as the side chain lengthens, its conformational space becomes more restricted upon binding to DNA, leading to an unfavorable entropic contribution to the binding free energy. nih.gov Car-Parrinello molecular dynamics (CPMD) has also been applied to study proton dynamics in the crystalline phase of anthraquinone derivatives, revealing details about proton-sharing in hydrogen bonds. nih.govresearchgate.net

The table below presents key parameters and findings from a typical MD simulation study of an anthraquinone derivative.

System StudiedSimulation TimeKey Simulation ParametersMajor Findings
Anthraquinone Dyes in Liquid Crystal Host500 nsNPT ensemble, COMPASS force field, 298 KRationalized experimental dichroic order parameters; showed small variation in molecular order between dyes. rsc.orgnih.gov
Anthraquinone Intercalators with DNAMulti-nsExplicit solvent, analysis of geometry, conformation, hydrationCharacterized binding modes; quantified unfavorable entropy changes with increasing side chain length. nih.gov

Computational Analysis of Reaction Pathways and Energy Barriers

Understanding the mechanisms of chemical reactions is fundamental to controlling and designing new synthetic routes. Computational chemistry offers methods to explore reaction pathways and determine the energy barriers associated with them.

The exploration of potential energy surfaces (PES) is a cornerstone of computational reaction analysis. arxiv.org Algorithms can identify transition states (TS), which are the energetic maxima along a minimum energy path between reactants and products. The height of this barrier, the activation energy, is a critical determinant of the reaction rate. For complex organic reactions, such as the synthesis of energetic materials like FOX-7 (2,2-dinitroethene-1,1-diamine) from imidazole (B134444) precursors, computational studies have been used to elucidate multi-step reaction mechanisms. researchgate.net These studies involve calculating the structures and energies of reactants, intermediates, transition states, and products.

For cycloaddition reactions, which are important in bioorthogonal chemistry, the distortion/interaction model combined with DFT calculations can be used to analyze and predict reactivities. nih.gov This model separates the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted molecules. This approach has been successfully used to computationally screen reactions and guide the discovery of new reactive pairs. nih.gov While direct computational studies on the reaction pathways of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone are not widely available, these established methodologies provide a framework for how such investigations would be conducted to predict its reactivity and degradation pathways. nih.gov

The table below outlines the typical steps and computational methods used in analyzing a reaction pathway.

Step in AnalysisComputational Method(s)Information Obtained
1. Geometry Optimization Density Functional Theory (DFT), Møller-Plesset (MP2)Equilibrium structures of reactants, products, intermediates
2. Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB)Geometry of the transition state structure
3. Frequency Calculation DFT, MP2Characterization of stationary points (minima vs. saddle points), zero-point vibrational energy
4. Minimum Energy Path Following Intrinsic Reaction Coordinate (IRC)Confirmation that the TS connects the correct reactants and products
5. Energy Calculation High-level ab initio methods (e.g., CCSD(T)), DFTReaction and activation energy barriers
General workflow for computational analysis of reaction pathways. arxiv.org

Reactivity, Reaction Mechanisms, and Derivatization of Dinitroanthraquinones

Nucleophilic Substitution Reactions on the Anthraquinone (B42736) Core

The highly electron-deficient nature of the anthraquinone ring, exacerbated by the nitro groups, makes the compound susceptible to nucleophilic aromatic substitution (SₙAr). In these reactions, an electron-rich species (a nucleophile) attacks the aromatic ring, leading to the displacement of a leaving group.

The nitro group, particularly when positioned ortho or para to other electron-withdrawing groups, can function as a leaving group in SₙAr reactions. libretexts.org This is a well-documented reaction pathway for producing various anthraquinone derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the nitrite ion (NO₂⁻) restores the aromaticity of the ring system. rsc.org

Several industrial processes utilize this reactivity:

Hydroxylation: Dinitroanthraquinone isomers can be converted to their corresponding dihydroxyanthraquinone derivatives. One method involves reacting a dinitroanthraquinone mixture with sodium formate in a solvent like N-methylpyrrolidone at elevated temperatures (e.g., 110°C). prepchem.com In this process, the formate ion acts as the precursor to the nucleophile that ultimately displaces the nitro groups, yielding the hydroxylated product.

Alkoxylation: A direct substitution of the nitro groups with alkoxy groups can be achieved by treating dinitroanthraquinone with an alcoholic caustic solution, such as methanolic caustic. googleapis.com This reaction replaces the nitro substituents with methoxy (B1213986) groups, forming dimethoxyanthraquinone derivatives.

The general mechanism for the substitution of a nitro group by a nucleophile (Nu⁻) is illustrated below:

General Mechanism for Nucleophilic Substitution of a Nitro Group

Figure 1. General mechanism of nucleophilic aromatic substitution of a nitro group.

While the nitro groups are excellent activating groups for nucleophilic attack, the hydroxyl or sodiooxy groups themselves can also be substituted under certain conditions. evitachem.com These groups are generally poor leaving groups but their reactivity can be enhanced. For instance, reactions such as esterification can occur where the hydroxyl group reacts with an alcohol in the presence of an acid catalyst to form an ester. smolecule.com

The ability to substitute these groups is critical for creating a wider range of derivatives. Research has shown that the presence of both hydroxyl and nitro groups is essential for certain biological activities, and replacing the hydroxyl groups with other functionalities, such as chlorine, can significantly alter these properties. nih.gov The reaction of 1,5-Dihydroxy-4,8-dinitroanthraquinone (B93595) with primary amines can also occur, leading to the formation of dichroic products suitable for use as dyes. cymitquimica.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds, involving the attack of an electron-deficient species (an electrophile) on the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com Key examples of EAS include nitration, halogenation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

However, the anthraquinone core in 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is profoundly deactivated towards electrophilic attack. This deactivation arises from the powerful electron-withdrawing effects of the two carbonyl groups and the two nitro groups. These groups pull electron density out of the aromatic rings, making them highly electron-poor and thus unattractive to electrophiles. youtube.com While the sodiooxy groups are strongly activating, their influence is insufficient to overcome the cumulative deactivating effect of the four other substituents. Consequently, electrophilic aromatic substitution reactions on this compound are generally not feasible under standard conditions. Any attempt to force such a reaction would likely require extremely harsh conditions, which would risk the degradation of the molecule rather than controlled substitution. google.com

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of this compound is defined by two key features: the quinone structure of the anthraquinone core and the presence of the nitro groups.

The reduction of nitro groups to primary amines is one of the most significant transformations of dinitroanthraquinones, providing a crucial pathway to valuable dye intermediates like diaminoanthraquinones. This conversion can be accomplished using a variety of reducing agents and methods. evitachem.comsmolecule.com

Common methods for the reduction of 1,5-dinitroanthraquinone (B1294578) are summarized in the table below.

Reagent/MethodCatalyst/ConditionsProductReference
Catalytic HydrogenationHydrogen gas (H₂), Palladium on Carbon (Pd/C)1,5-Diaminoanthraquinone
Chemical ReductionSodium sulfide (Na₂S)1,5-Diaminoanthraquinone google.com
Chemical ReductionSodium borohydride (NaBH₄)1,5-Diaminoanthraquinone evitachem.com
Electrolytic ReductionSulfuric acid electrolyte, SnCl₂ or BiCl₃ catalyst1,5-Diamino-4,8-dihydroxyanthraquinone google.com

The process of catalytic hydrogenation, for example, involves treating 1,5-dinitroanthraquinone with hydrogen gas at elevated temperature and pressure in the presence of a metal catalyst, such as palladium on an active charcoal support. An alternative industrial method employs chemical reducing agents like sodium sulfide. google.com Furthermore, advanced electrochemical methods have been developed that can achieve the reduction of the nitro groups and hydroxylation of the ring in a single step, converting 1,5-dinitroanthraquinone directly into 1,5-diamino-4,8-dihydroxyanthraquinone. google.com

The anthraquinone core is a classic redox-active system, capable of undergoing reversible two-electron reduction to form a hydroquinone. The sodiooxy/hydroxyl groups on the this compound molecule make it a derivative that already incorporates features of the hydroquinone form. These electron-donating hydroxyl groups can facilitate the oxidation of the aromatic ring.

While the compound is relatively stable, strong oxidizing agents such as potassium permanganate or chromium trioxide can lead to oxidative degradation. evitachem.comsmolecule.com The general reactivity profile for ketones and alcohols indicates that the hydroxyl groups can be oxidized. lookchem.com However, the most pertinent redox chemistry is the reversible cycle inherent to quinones. The stability and reactivity of the compound are influenced by the substituents; for instance, the electron-withdrawing nitro groups make the quinone system a better electron acceptor, thus affecting its redox potential.

Complexation with Metal Ions

The ability of dinitroanthraquinones, particularly those bearing hydroxyl or sodiooxy groups, to form complexes with metal ions is a significant aspect of their chemistry. The arrangement of the oxygen atoms on the anthraquinone core creates effective chelation sites.

Chelation Chemistry and Ligand Design

The chelation properties of dinitroanthraquinones are primarily dictated by the presence and position of oxygen-containing functional groups, which can act as Lewis bases, donating electron pairs to a metal cation. In the case of this compound, the deprotonated hydroxyl groups (sodiooxy groups) and the quinone carbonyl oxygens provide the necessary sites for coordination.

The design of ligands based on the dinitroanthraquinone scaffold leverages the pre-organized arrangement of these donor atoms. The 1,5-dioxy and adjacent quinone oxygen atoms can form stable five- or six-membered chelate rings with a metal ion. The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the solvent used. For instance, analogous hydroxyanthraquinone derivatives have been shown to form stable complexes with a variety of metal ions such as Al³⁺, Ni²⁺, and Zn²⁺. The hardness or softness of the metal ion, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory, can predict the preference for certain donor atoms.

Studies on similar anthraquinone derivatives have demonstrated the formation of complexes with different stoichiometries. For example, some quinone derivatives form 1:2 (metal:ligand) or 1:3 complexes with metal ions like Cu(II) and Fe(III), respectively evitachem.com. The equilibrium reaction between the metal ion and the chelating agent is characterized by a stability constant (K), where a higher value indicates a greater affinity of the ligand for the metal ion.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes formed with dinitroanthraquinone derivatives is crucial for understanding their properties and potential applications. Various spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Techniques:

UV-Visible Spectroscopy: This technique is sensitive to changes in the electronic structure of the anthraquinone ligand upon complexation. The formation of a metal complex often results in a shift in the absorption bands (either a bathochromic or hypsochromic shift). The presence of isosbestic points in the spectra as the metal ion concentration is varied can indicate a clear equilibrium between the free ligand and the metal complex evitachem.com.

NMR Spectroscopy: ¹H NMR spectroscopy can provide insights into the binding sites of the ligand. Changes in the chemical shifts of the protons on the anthraquinone ring upon addition of a metal ion can indicate which parts of the molecule are involved in coordination evitachem.com.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the carbonyl and hydroxyl/sodiooxy groups to the metal ion. A shift in the stretching frequencies of the C=O and O-H (or C-O) bonds upon complexation provides evidence of coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions like Cu(II), EPR spectroscopy can confirm the oxidation state of the metal and provide information about the coordination environment evitachem.com.

Other Analytical Techniques:

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry of the metal-ligand complexes in solution .

The following table summarizes the characterization of metal complexes with analogous anthraquinone derivatives.

Metal IonLigandStoichiometry (Metal:Ligand)Characterization TechniquesReference
Cu(II)Novel Quinone Derivative Q31:2UV-Vis, NMR, EPR evitachem.com
Fe(III)Novel Quinone Derivative Q31:3UV-Vis, NMR evitachem.com
Al³⁺Chrysophanol1:2, 1:3ESI-MS
Ni²⁺Chrysophanol-ESI-MS
Zn²⁺Chrysophanol-ESI-MS

Derivatization Strategies for Functional Group Introduction

The dinitroanthraquinone scaffold can be chemically modified to introduce a variety of functional groups, thereby tuning its chemical and physical properties. The presence of the electron-withdrawing nitro groups activates the aromatic ring towards certain types of reactions.

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds on the dinitroanthraquinone core is a key strategy for extending the π-conjugated system and synthesizing more complex molecular architectures. While direct C-C bond formation on the electron-deficient ring can be challenging, several methods can be envisaged, often involving the initial conversion of the nitro or oxy groups into more reactive functionalities.

One potential route involves the reduction of the nitro groups to amino groups, which can then be converted to diazonium salts. These diazonium salts can subsequently undergo reactions like the Heck or Suzuki coupling to introduce new carbon-carbon bonds. However, a more direct approach for some activated aromatic systems is through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

Research on related anthraquinone derivatives has shown that functionalization through C-C bond formation is achievable. For instance, the introduction of an alkyne group has been demonstrated on an anthraquinone derivative, which can then be used in further coupling reactions nih.gov.

Introduction of Heteroatom-Containing Functional Groups (N, S, Hal)

The introduction of functional groups containing nitrogen, sulfur, or halogens can significantly alter the electronic properties, solubility, and biological activity of dinitroanthraquinones.

Introduction of Nitrogen-Containing Functional Groups:

The most common method for introducing nitrogen functionalities is through the reduction of the existing nitro groups to amino groups. This transformation can be achieved using various reducing agents. The resulting aminoanthraquinones are versatile intermediates for the synthesis of a wide range of derivatives, including amides, imines, and various heterocyclic systems.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce amino groups by displacing a suitable leaving group, such as a halogen, from an activated anthraquinone ring. The electron-withdrawing nitro groups on the this compound skeleton would activate positions ortho and para to them for such substitutions, should a leaving group be present at those positions.

Introduction of Sulfur-Containing Functional Groups:

Sulfur-containing moieties can be introduced onto the anthraquinone core through several synthetic routes. One common method involves the reaction of a haloanthraquinone with a sulfur nucleophile, such as a thiolate, to form a thioether. The resulting thioether can be further oxidized to a sulfoxide (B87167) or a sulfone.

Introduction of Halogen-Containing Functional Groups (Halogenation):

Halogenation of the dinitroanthraquinone ring can be achieved through electrophilic aromatic substitution. However, the strongly deactivating nitro groups make direct halogenation challenging. A more common approach is to introduce halogens via Sandmeyer-type reactions starting from the corresponding aminoanthraquinones. For example, a primary amino group can be converted to a diazonium salt, which can then be treated with copper(I) halides to yield the corresponding haloanthraquinone.

The following table summarizes potential derivatization strategies for introducing heteroatom-containing functional groups onto a dinitroanthraquinone core.

Functional Group to IntroduceReagents and ConditionsReaction Type
Amine (-NH₂)Reducing agents (e.g., SnCl₂/HCl, H₂/Pd) on nitro groupsReduction
Amine (-NHR, -NR₂)Amines reacting with a halo-dinitroanthraquinoneNucleophilic Aromatic Substitution
Thioether (-SR)Thiolates (RS⁻) reacting with a halo-dinitroanthraquinoneNucleophilic Aromatic Substitution
Halogen (-Cl, -Br)CuCl or CuBr on a diazonium salt intermediateSandmeyer Reaction

Advanced Applications in Diverse Fields Excluding Prohibited Elements

Advanced Dye Chemistry and Pigment Development

The anthraquinone (B42736) skeleton is the foundation for a significant class of synthetic colorants known for their stability and brilliant shades. wikipedia.org The strategic placement of substituents on this core structure is fundamental to the development of high-performance dyes.

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, or more commonly its precursor 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595), is a crucial intermediate in the synthesis of various classes of anthraquinone dyes. google.comontosight.ai Dinitroanthraquinones are particularly important for producing blue dyes with high fastness properties. google.com

The compound's utility is prominently demonstrated in the production of CI Disperse Blue 56 (C.I. 63285), a low-temperature disperse dye valued for its excellent light fastness and deep dyeing quality. colorfuldyes.com The synthesis pathway involves the transformation of the nitro groups into amino groups, which are essential for the final color and properties of the dye.

The general synthesis process for CI Disperse Blue 56 from the dinitro intermediate is outlined below:

StepReactant(s)ProcessProduct
1 1,5-Dinitro-4,8-dihydroxyanthraquinoneReduction1,5-Diamino-4,8-dihydroxyanthraquinone (CI Disperse Blue 56)
2 Water, Sodium Sulfide SolutionThe reduction is typically carried out in an aqueous medium using a reducing agent like sodium sulfide.The reaction mixture is heated to facilitate the conversion of the nitro groups to amino groups. colorfuldyes.com

This intermediate's versatile reactivity allows for its use in creating other dye classes. By modifying the functional groups, it can be adapted for:

Vat Dyes: These insoluble dyes are rendered soluble for application to fibers like cotton and then re-oxidized to their insoluble, pigmented form. britannica.com The anthraquinone core is ideal for this process.

Acid Dyes: The introduction of sulfonic acid groups can make the dye water-soluble and suitable for dyeing protein fibers like wool and silk. britannica.com

The color of anthraquinone dyes is intrinsically linked to their molecular structure. The parent anthraquinone molecule itself is colorless. wikipedia.org Color emerges from the presence of electron-donating and electron-withdrawing groups, known as auxochromes, attached to the aromatic core (the chromophore). stainsfile.com

In the case of 1,5-dihydroxy-4,8-dinitroanthraquinone, the key structural features influencing its properties are:

Chromophore: The basic anthraquinone ring system.

Auxochromes:

Electron-Donating Groups: The two hydroxyl (-OH) groups at the 1 and 5 positions.

Electron-Withdrawing Groups: The two nitro (-NO2) groups at the 4 and 8 positions.

This specific arrangement of substituents at the alpha (1, 4, 5, 8) positions creates a strong "push-pull" electronic effect across the molecule. wikipedia.org This intramolecular charge transfer significantly lowers the energy gap for electronic transitions, shifting the molecule's light absorption from the ultraviolet region into the visible spectrum. The enlargement of the π-electron system results in absorption at longer wavelengths, a phenomenon known as a bathochromic shift. beilstein-journals.org This shift is responsible for the deep colors, typically in the red to blue range, characteristic of these dyes. wikipedia.org

The 1,5-dihydroxy-4,8-dinitroanthraquinone structure serves as a versatile platform for designing novel chromophores. By chemically modifying the nitro or hydroxyl groups, researchers can fine-tune the electronic properties and, consequently, the color and photophysical characteristics of the molecule. For instance, replacing the nitro groups with various amino derivatives can produce a wide spectrum of brilliant colors, including greens and blues. beilstein-journals.org

The synthesis of new polymerizable dyes from anthraquinone derivatives demonstrates this principle. By introducing functionalities that can be incorporated into a polymer backbone, a broad color spectrum can be generated by mixing different monomeric dyes. beilstein-journals.org This adaptability makes the anthraquinone core, functionalized with groups like nitro and hydroxyl moieties, a subject of ongoing research for creating new high-performance colorants and fluorescent materials for specialized applications.

Materials Science Applications

The robust and electroactive nature of the anthraquinone unit makes it an attractive component for advanced functional materials beyond the realm of traditional dyes.

Anthraquinone derivatives are increasingly being incorporated into polymer structures to create materials with enhanced thermal, mechanical, and electrochemical properties. longdom.orgcoventry.ac.uk The functional groups on the this compound molecule, particularly the nitro groups, can be readily converted into reactive sites (such as amino groups) for polymerization.

Key research areas include:

Porous Organic Polymers (POPs): Incorporating anthraquinone units into POPs resolves issues of solubility in electrolytes and endows the resulting polymers with large specific surface areas and stable, rigid structures. arabjchem.org These materials are investigated for applications in energy storage and electrocatalysis. arabjchem.org

Conjugated Donor-Acceptor Polymers: Anthraquinone can act as the electron-acceptor (A) unit in a donor-acceptor (D-A) polymer chain. rsc.org This architecture facilitates charge separation and transport, making the materials suitable for photocatalysis and other electronic applications. rsc.org

Polymer Composites: The addition of anthraquinone derivatives to polymer matrices can improve the thermal stability and resistance to oxidation of the final composite material. nih.gov Furthermore, by covalently bonding polymerizable anthraquinone dyes into a polymer network, diffusion of the colorant can be prevented, which is critical for applications requiring high stability and biocompatibility. beilstein-journals.org

The electronic properties of anthraquinone derivatives make them promising candidates for use in organic electronics. The anthraquinone core is a well-known electron acceptor, a property that is significantly enhanced by the presence of strong electron-withdrawing nitro groups.

This electron-deficient nature makes compounds like 1,5-dihydroxy-4,8-dinitroanthraquinone suitable for investigation as:

n-Type Semiconductors: In organic electronics, there is a need for stable materials that can efficiently transport electrons (n-type materials). The electron-accepting character of the dinitro-anthraquinone structure is a key prerequisite for this functionality.

Electroactive Layers in OLEDs and OFETs: Anthraquinone-based polymers have demonstrated exceptional performance in electron transfer and electrochromism. coventry.ac.uk Their rigid structure and stable redox properties are advantageous for creating the active layers in devices like OLEDs and OFETs, where controlling charge injection and transport is paramount. Incorporating these units into polymers can also improve the cycle stability of related electronic devices. arabjchem.org

Photoinitiators in Polymerization Processes

Anthraquinone derivatives are recognized for their photoinitiating capabilities, and 1,5-Dihydroxy-4,8-dinitroanthraquinone has been specifically investigated for its role in photopolymerization processes. evitachem.com These compounds exhibit favorable solubility in common solvents and monomers and have absorption maxima in the blue light portion of the spectrum, making them highly suitable for polymerization reactions initiated by household blue LED bulbs. evitachem.comrsc.org

The photoinitiating ability of dihydroxyanthraquinone derivatives is significantly influenced by the position of the hydroxyl substituents on the core structure. rsc.org For instance, studies comparing 1,2-, 1,4-, 1,5-, and 1,8-dihydroxyanthraquinone (DHAQ) derivatives have shown that 1,8-DHAQ systems display the highest photoinitiating efficiency for both free radical and cationic polymerization, while 1,2-DHAQ systems are largely inefficient. rsc.org This highlights the critical role of molecular geometry in the photoinitiation process. When combined with various additives such as iodonium (B1229267) salt or tertiary amines, these anthraquinone derivatives can form potent photoinitiating systems for a range of polymerization reactions, including the cross-linking of multifunctional monomers. rsc.org

Table 1: Comparison of Dihydroxyanthraquinone (DHAQ) Isomers as Photoinitiators

DerivativeSolubility in MonomersAbsorption RangePhotoinitiating Ability
1,2-DHAQLow-Inefficient
1,4-DHAQGoodBlue LightModerate
1,5-DHAQGoodBlue LightModerate
1,8-DHAQGoodBlue LightHigh

Hybrid Sorbents for Environmental Remediation

The development of effective sorbents is crucial for addressing environmental contamination. Anthraquinone derivatives serve as versatile building blocks for creating hybrid sorbents designed for targeted pollutant removal. A notable example is the use of 1,5-Dichloro-4,8-dinitroanthraquinone, a structurally related compound, in the synthesis of hybrid sorbents for the removal of dibenzothiophene (B1670422) and 4,6-dimethyldibenzothiophene (B75733) from hydrocarbon fuels. evitachem.com This application underscores the potential of the dinitro-anthraquinone scaffold in creating materials for desulfurization, a critical process in producing cleaner fuels.

The principle of using functionalized anthraquinones can be extended to the removal of other environmental pollutants. Green adsorbents, often derived from natural or renewable resources, are a key area of research for sustainable environmental remediation. mdpi.com The chemical structure of this compound, with its potential for modification, makes it a candidate for incorporation into such green adsorbent systems for the targeted removal of various contaminants from soil and water. mdpi.com

Active Components in Electrochemical Energy Storage Devices

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and anthraquinone derivatives are prime candidates for the electroactive materials in these systems due to their tunable properties and electrochemical reversibility. nih.gov Molecularly engineered dihydroxyanthraquinone (DHAQ) compounds have been a focus of research for use as electrolytes. nih.gov

Specifically, 1,5-dihydroxyanthraquinone (B121750) (1,5-DHAQ) has been selected as a soluble redox-active species for developing capacity-boosting composite anolytes. nih.gov In one study, an anolyte combining 1,5-DHAQ with poly(anthraquinonyl sulfide) and carbon black was paired with an alkaline catholyte of [Fe(CN)6]3−/4−. nih.gov This configuration resulted in an AORFB with a stable cell discharge capacity of approximately 573 mAh at a current density of 20 mA/cm² over 1100 hours of cycling. nih.gov The average cell discharge voltage was maintained at about 0.89 V. nih.gov Such findings demonstrate the viability of 1,5-disubstituted anthraquinones as a core component in high-performance, long-lifetime AORFBs. nih.govchemrxiv.org

Table 2: Performance of a 1,5-DHAQ-based Aqueous Organic Redox Flow Battery

ParameterValue
Anolyte Composition1,5-DHAQ / poly(anthraquinonyl sulfide) / carbon black
Catholyte Composition[Fe(CN)6]3−/4− alkaline solution
Discharge Capacity~573 mAh
Current Density20 mA/cm²
Cycling Duration1100 hours
Average Discharge Voltage~0.89 V

Role in Analytical Chemistry Reagents and Sensors

The distinct chemical reactivity and spectroscopic properties of anthraquinone derivatives make them valuable in the field of analytical chemistry, both as reagents and as active components in sensors.

Chemosensors for Specific Analytes

Functionalized anthraquinones have been successfully employed in the development of chemosensors for the detection of specific ions. For example, 1,8-dihydroxyanthraquinone has been incorporated into organic-inorganic hybrid periodic mesoporous materials (PMOs). nih.gov These materials function as a fluorescent sensor for the sensitive and selective detection of copper ions (Cu²+). nih.gov The principle of embedding a responsive organic molecule like a dihydroxyanthraquinone into a stable, porous framework can be applied to create sensors for a variety of analytes.

Furthermore, the colorimetric properties of these compounds are useful. 1,8-dihydroxyanthraquinone has been suggested as a reagent for the determination of boric acid, with its color change providing a basis for quantification. evitachem.com The reactivity of the hydroxyl or sodiooxy groups and the influence of the nitro substituents in this compound suggest its potential for similar applications in developing new analytical reagents and sensors. cymitquimica.com

Chromatographic Separation Enhancement

In the realm of separation science, the structural diversity of anthraquinone derivatives presents both a challenge and an opportunity. Centrifugal partition chromatography (CPC) has been explored as an effective technique for the separation of complex mixtures of fungal anthraquinones. nih.gov A study focusing on pigments from Cortinarius species demonstrated that a biphasic solvent system could achieve excellent fractionation of various anthraquinone compounds directly from a crude methanolic extract. nih.gov

While not directly enhancing separation in a general sense, the unique polarity and interaction capabilities of compounds like this compound could be exploited in several ways. It could potentially be used as a stationary phase modifier in certain types of liquid chromatography to impart specific selectivity towards analytes that can interact with its nitro and sodiooxy functionalities. Alternatively, its properties could be leveraged in counter-current chromatography methods for the separation of other complex natural products.

Environmental and Sustainable Chemistry Perspectives in Dinitroanthraquinone Synthesis

Development of Green Synthesis Methodologies

The core of green chemistry in dinitroanthraquinone synthesis lies in redesigning the chemical pathways to be more environmentally benign. This includes moving away from hazardous reagents and solvents, minimizing energy consumption, and reducing waste generation at the source.

Traditional nitration of anthraquinone (B42736) or its derivatives heavily relies on the use of concentrated sulfuric acid, which acts as both a solvent and a catalyst. This process generates large volumes of acidic waste, which is difficult and costly to treat. Consequently, a significant goal in green synthesis is the development of solvent-free and catalyst-free reaction conditions.

While specific solvent-free industrial methods for the synthesis of 4,8-Dinitro-1,5-dihydroxyanthraquinone are not yet established, research in related areas shows promise. For instance, some organic syntheses are now performed under solvent-free conditions using techniques like grinding (mechanochemistry) or by simply heating the neat reactants. wikipedia.orgresearchgate.net Recent studies have also explored catalyst-free nitration of aromatic compounds using only dilute aqueous nitric acid, which serves as both the nitrating agent and a self-catalyst. frontiersin.org These methods significantly reduce waste by eliminating the need for a co-acid or other catalysts. frontiersin.org Adopting such approaches for anthraquinone nitration could drastically improve the atom economy and reduce the environmental impact of the synthesis. frontiersin.org

The highlighting features of these emerging green routes are the potential to obtain products in a single step with good yields, coupled with the significant advantage of avoiding toxic solvents and corrosive acids. nih.gov

Where solvents are necessary, the focus shifts to using sustainable alternatives. Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for the application of anthraquinone dyes, particularly in the textile industry. researchgate.netresearchgate.net CO₂ becomes supercritical at a relatively mild temperature and pressure (31.1 °C and 7.38 MPa), at which point it exhibits properties of both a liquid and a gas. researchgate.netdyecoo.com

As a dyeing medium, scCO₂ offers numerous environmental benefits over traditional water-based processes. researchgate.net It has a high dissolving power for non-polar disperse dyes, such as dinitroanthraquinone derivatives, and its gas-like viscosity and diffusivity allow for excellent penetration into textile fibers like polyester. dyecoo.comeco2dye.com This leads to efficient and uniform dyeing. dyecoo.com The primary advantages of scCO₂ dyeing technology include:

Zero Wastewater: The process is entirely waterless, thus eliminating the generation of contaminated effluent. dyecoo.com

Reduced Chemical Use: No auxiliary process chemicals like surfactants or dispersing agents are needed to dissolve the dye. dyecoo.comeco2dye.com

Energy Efficiency: Since no water is used, the energy-intensive step of drying the fabric is eliminated. dyecoo.com

Solvent Recyclability: At the end of the process, the CO₂ is depressurized, returns to its gaseous state, and loses its solvent power. The unused dye precipitates out and can be collected, while over 95% of the CO₂ can be reclaimed and recycled in a closed-loop system. dyecoo.comsuprauno.com

A key principle of green chemistry is to design syntheses with high selectivity to minimize the formation of by-products. In the traditional nitration of 1,5-dihydroxyanthraquinone (B121750) (or its precursors), the primary challenge is controlling the regioselectivity to obtain the desired 4,8-dinitro isomer while minimizing the formation of other isomers.

Industrial processes for similar compounds, such as 1,5-dinitroanthraquinone (B1294578), often result in a mixture of isomers, including 1,8-, 1,6-, and 1,7-dinitroanthraquinones. google.com The composition of this mixture is highly dependent on reaction conditions. Process optimization is therefore critical. For instance, in the nitration of anthraquinone, it has been shown that the temperature of the reaction influences the isomer ratio; lower temperatures (-20°C to 40°C) tend to favor the formation of 1,5- and 1,8-dinitroanthraquinones. google.com

The table below illustrates typical by-products in related dinitroanthraquinone synthesis and factors influencing their formation.

Target ProductKey By-productsInfluencing FactorsStrategy for Minimization
1,5-Dinitroanthraquinone1,8-Dinitroanthraquinone (B85473), 1,6-Dinitroanthraquinone, 1,7-DinitroanthraquinoneReaction Temperature, Molar ratio of Nitric Acid, Reaction TimeControlling temperature between -20°C and 40°C; Adjusting nitric acid concentration to selectively precipitate the desired isomer.
4,5-Dinitro-1,8-dihydroxyanthraquinone2,5-Dinitro isomer, 2,4,5-Trinitro derivativeConcentration of Sulfuric Acid, Addition of Water post-reactionCareful control of H₂SO₄ concentration (80-100%) after nitration to selectively crystallize the 4,5-dinitro product. google.com

Furthermore, the significant waste stream of spent sulfuric and nitric acid is a major concern. Strategies to minimize this include recycling the mother liquor from the reaction back into the nitration process, which can reduce the amount of fresh acid required and allow for the recovery of other dinitroanthraquinone isomers. google.com

Application of Photocatalysis in Anthraquinone Synthesis

Photocatalysis, which utilizes light to drive chemical reactions, is a cornerstone of green chemistry as it often allows for reactions to occur under mild conditions with high selectivity. researchgate.net Anthraquinones (AQs) themselves are photochemically active and can serve as organic photosensitizers. researchgate.net They are effective at absorbing light and mediating electron transfer, which can be harnessed for various synthetic transformations. researchgate.net

The application of photocatalysis in the synthesis of anthraquinone derivatives is an active area of research. For instance, AQs have been used to photocatalyze the nitration of phenols. researchgate.net While direct photocatalytic dinitration of 1,5-dihydroxyanthraquinone has not been extensively reported, the principles suggest its feasibility. The process could involve the photoexcitation of an anthraquinone-based photosensitizer, which then activates a nitrogen source to generate reactive nitrating species. This approach could potentially avoid the use of harsh acidic conditions, aligning with green chemistry principles.

However, limitations such as low electrical conductivity and potential for secondary contamination from soluble photocatalysts need to be addressed for practical applications. researchgate.net

Strategies for Industrial Process Optimization towards Sustainability

Optimizing industrial processes is crucial for enhancing efficiency, reducing costs, and minimizing environmental impact. researchgate.net For dinitroanthraquinone production, sustainability can be improved through process intensification and the application of green chemistry metrics to guide improvements.

One key strategy is the shift from batch processing to continuous manufacturing using technologies like micro-channel reactors. patsnap.com Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction temperature and mixing. This precise control can lead to higher selectivity, reduced by-product formation, and improved safety, especially for highly exothermic reactions like nitration. patsnap.com

To quantitatively assess the "greenness" of a process, several metrics have been developed. nih.govyork.ac.uk These tools help chemists identify inefficiencies and target areas for improvement.

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the desired product.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per kilogram of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): Represents the ratio of the total mass of all materials (reactants, solvents, process aids) used to the mass of the final product.

The table below provides a conceptual comparison of a traditional batch process with a potentially optimized continuous flow process for dinitroanthraquinone synthesis using these metrics.

MetricTraditional Batch Process (Illustrative)Optimized Continuous Flow Process (Potential)Sustainability Implication
Atom EconomyModerate (depends on by-products)Potentially Higher (improved selectivity)More efficient use of raw materials.
E-FactorHigh (due to large volumes of acid waste)Lower (less solvent, potential for acid recycling)Significant reduction in waste generation.
Process Mass Intensity (PMI)Very HighLowerReduced overall material consumption per unit of product.

By applying these metrics, manufacturers can benchmark their processes and drive innovation towards more sustainable practices, such as implementing solvent recycling loops and minimizing the use of excess reagents. nih.govmdpi.comresearchgate.net

Waste Management and Treatment for Anthraquinone Production

Despite efforts in waste minimization, the production of dinitroanthraquinones inevitably generates waste streams that require effective management and treatment. The primary waste streams are spent acids from the nitration step and aqueous effluent from washing and purification processes, which can contain residual dyes, by-products, and salts. jes.or.jp

Various advanced methods are being employed and researched for the treatment of dye-containing wastewater:

Fenton and Photo-Fenton Oxidation: These advanced oxidation processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to generate highly reactive hydroxyl radicals that can break down the complex aromatic structure of anthraquinone dyes, leading to decolorization and mineralization. jes.or.jp

Bioremediation: This approach uses microorganisms, particularly fungi (mycoremediation), to degrade dyes. nih.gov Certain fungal strains secrete powerful ligninolytic enzymes, such as peroxidases and laccases, that can effectively decolorize and degrade anthraquinone dyes in an eco-friendly manner. nih.gov

Anaerobic Dynamic Membrane Bioreactor (AnDMBR): This technology combines anaerobic biological treatment with membrane filtration. It has shown excellent performance in removing both color (>97.5%) and chemical oxygen demand (COD) (98.5%) from textile wastewater containing anthraquinone dyes. researchgate.netnih.gov

Coagulation and Adsorption: Pre-treatment systems often use coagulation and flocculation followed by adsorption on activated carbon to remove a significant portion of the color and organic load from the wastewater before it enters biological treatment stages. nus.edu.sg

The table below summarizes the effectiveness of various treatment methods for anthraquinone dye wastewater.

Treatment MethodMechanismReported EfficiencyReference
Fenton OxidationGeneration of hydroxyl radicals to degrade dye molecules.Effective decolorization within 2-3 hours. jes.or.jp
Mycoremediation (e.g., T. hirsuta)Enzymatic degradation by fungal biomass.90-96% degradation of various anthraquinone dyes. nih.gov
Anaerobic DMBRCombined anaerobic digestion and membrane filtration.>97.5% color removal; 98.5% soluble COD removal. researchgate.netnih.gov
Coagulation/AdsorptionPhysical removal of dye particles and dissolved organics.Effective as a pre-treatment to reduce downstream load. nus.edu.sg

These strategies are essential for mitigating the environmental impact of dinitroanthraquinone production and ensuring compliance with increasingly stringent environmental regulations.

Future Research Directions and Emerging Paradigms for 4,8 Dinitro 1,5 Bis Sodiooxy Anthraquinone

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the anthraquinone (B42736) core is pivotal for tailoring its properties. Future research should prioritize the exploration of advanced catalytic systems to modify 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings, making selective functionalization a challenge.

Advanced catalytic methods, such as C-H activation, cross-coupling reactions, and directed ortho-metalation, could offer unprecedented control over the introduction of new functional groups. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or amino groups, thereby modulating the electronic and steric properties of the molecule. The development of catalysts that can operate under mild conditions would be particularly advantageous, preserving the integrity of the nitro and sodiooxy functionalities.

Table 1: Potential Catalytic Systems for Functionalization

Catalytic SystemTarget FunctionalizationPotential Benefits
Palladium-based CatalystsC-C and C-N bond formationHigh efficiency and selectivity
Copper-based CatalystsAmination and etherification reactionsCost-effective and versatile
Rhodium/Iridium CatalystsC-H activation for direct functionalizationAtom-economical and novel transformations
PhotocatalysisLight-induced functionalizationGreen and sustainable approach

Development of New Derivatization Reactions with Enhanced Selectivity

Building upon advanced catalytic systems, the development of novel derivatization reactions with high regioselectivity is a critical research avenue. The two nitro groups and two sodiooxy groups on the anthraquinone scaffold offer multiple sites for chemical modification. Selective derivatization of one or more of these groups could lead to a diverse library of new compounds with unique properties.

Future efforts could focus on:

Selective reduction of the nitro groups: Developing methods to selectively reduce one nitro group to an amino group would open up a vast array of subsequent derivatization possibilities, including amidation and diazotization reactions.

Controlled substitution of the sodiooxy groups: Investigating reactions that allow for the differential replacement of the sodiooxy groups with other functionalities would enable the synthesis of asymmetric anthraquinone derivatives.

Ring functionalization: Exploring electrophilic and nucleophilic aromatic substitution reactions on the anthraquinone core, guided by the directing effects of the existing substituents, could yield novel substitution patterns.

Computational Design of Novel Anthraquinone-Based Materials with Tailored Properties

Computational chemistry and materials science offer powerful tools for the rational design of new materials. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and mechanical properties of hypothetical derivatives of this compound before their synthesis. ontosight.ai

This in-silico approach can guide synthetic efforts by identifying derivatives with desired characteristics, such as:

Optimized electronic properties: For applications in organic electronics, computational screening can identify derivatives with suitable HOMO/LUMO energy levels for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Tailored optical properties: The absorption and emission spectra of different derivatives can be predicted to design new dyes and pigments with specific colors and photophysical properties.

Enhanced material stability: Computational models can assess the thermal and chemical stability of new materials, which is crucial for practical applications.

Table 2: Predicted Properties of Hypothetical Derivatives via Computational Modeling

DerivativePredicted PropertyPotential Application
Amino-substitutedRed-shifted absorptionNear-infrared dyes
Cyano-substitutedLowered LUMO energyn-type organic semiconductors
Thiophene-appendedEnhanced π-conjugationOrganic field-effect transistors

Integration into Hybrid Organic-Inorganic Architectures

The integration of this compound into hybrid organic-inorganic materials is a promising strategy for creating advanced functional materials. The sodiooxy groups provide a handle for coordination to metal centers or for incorporation into sol-gel matrices.

Future research in this area could involve:

Metal-Organic Frameworks (MOFs): Using the anthraquinone derivative as an organic linker to construct novel MOFs with interesting porous structures and catalytic or sensing properties.

Hybrid Nanoparticles: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, gold) to create hybrid materials with combined properties, such as enhanced photostability or targeted delivery capabilities.

Layered Materials: Intercalating the anthraquinone derivative into layered inorganic hosts, such as clays (B1170129) or layered double hydroxides, to develop new materials for applications in catalysis or environmental remediation.

Scalable and Economically Viable Green Synthetic Routes

For any new material to have a significant impact, its synthesis must be scalable and economically viable. Future research must focus on developing green synthetic routes for this compound and its derivatives. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

Key aspects to explore include:

Flow chemistry: Implementing continuous flow processes for the nitration and subsequent salt formation steps could improve safety, efficiency, and scalability.

Biocatalysis: Investigating the use of enzymes for selective transformations on the anthraquinone core could offer a highly sustainable synthetic approach.

Solvent-free reactions: Developing solid-state or mechanochemical synthetic methods would eliminate the need for hazardous organic solvents. A known process for the preparation of the parent compound, 4,5-dinitro-1,8-dihydroxyanthraquinone, involves nitration in sulfuric acid. cymitquimica.com Greener alternatives to this process are highly desirable.

Investigation of the Compound's Role in Complex Chemical Pathways Beyond its Current Understanding

The full extent of the chemical reactivity and potential roles of this compound in complex chemical pathways remains largely unexplored. Future research should aim to elucidate its behavior in various chemical environments and its potential to participate in novel chemical transformations.

This could involve:

Mechanistic studies: Detailed mechanistic investigations of its reactions to understand the underlying principles governing its reactivity.

Supramolecular chemistry: Exploring its ability to form host-guest complexes or self-assemble into well-defined nanostructures.

Photochemistry: Investigating its photochemical properties and its potential as a photosensitizer or photocatalyst in organic reactions. The photochemical reaction of 9,10-dinitroanthracene (B1595615) to anthraquinone has been studied and provides a basis for exploring the photochemistry of its substituted analogues. nih.gov

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone?

  • Methodological Answer : Synthesis typically involves nitration of 1,5-dihydroxyanthraquinone followed by sodium salt formation. For example:

Nitration : Introduce nitro groups at positions 4 and 8 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Sodiooxy substitution : React the hydroxyl groups at positions 1 and 5 with sodium hydroxide or sodium alkoxide to form the sodiooxy derivatives.
Characterization methods include:

  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and sodiooxy (broad O–Na stretch near 1100 cm⁻¹) groups.
  • ¹H/¹³C NMR : Analyze aromatic proton environments and nitro/sodiooxy substituent effects.
  • Elemental Analysis : Verify sodium content (expected ~8–10% for bis-sodiooxy derivatives).
  • HPLC-UV (Limit of quantification: 10 ppm) for purity assessment .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC-UV : Effective for quantifying anthraquinone derivatives in biological or environmental samples. Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • LC-MS/MS : Enhances specificity for trace analysis, especially in metabolomic studies. Electrospray ionization (ESI) in negative mode is preferred due to the compound’s electronegative substituents.
  • X-ray Diffraction : Resolve crystal structure for solid-state studies, critical for understanding solubility and stability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the redox and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can model:
  • Redox Potentials : Calculate LUMO energies to predict reduction potentials. Nitro groups lower LUMO energy, enhancing electron affinity (~0.4 V shift per nitro group) .
  • Solvation Effects : Simulate interactions with solvents (e.g., water, DMF) to optimize solubility. Sodiooxy groups improve aqueous solubility via ion-dipole interactions.
  • Lithium Ion Pairing : Investigate Lewis acid-base complexes with Li⁺ to stabilize reduced states, relevant for energy storage applications .

Q. What is the potential of this compound in cancer drug discovery via CADD?

  • Methodological Answer : Computer-Aided Drug Design (CADD) workflows:

Virtual Screening : Dock the compound into cancer-related targets (e.g., topoisomerase II, BCL-2) using tools like AutoDock Vina. Nitro groups may enhance DNA intercalation .

QSAR Modeling : Correlate substituent effects (e.g., nitro, sodiooxy) with cytotoxicity using datasets from anthraquinone derivatives.

ADMET Prediction : Assess pharmacokinetics (e.g., sodium groups improve solubility but may reduce blood-brain barrier penetration) .

Q. How does this compound perform in electrochemical applications (e.g., redox flow batteries or H₂O₂ production)?

  • Methodological Answer :
  • Redox Flow Batteries : Nitro groups enhance electron-withdrawing capacity, increasing redox potential. Test in non-aqueous electrolytes (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as supporting electrolyte .
  • H₂O₂ Production : Evaluate catalytic hydrogenation in slurry reactors. Compare with 2-ethylanthraquinone; nitro groups may alter selectivity in the anthraquinone process .

Addressing Data Contradictions

Q. How to reconcile conflicting toxicological data on anthraquinone derivatives?

  • Methodological Answer :
  • Study Models : Rodent studies (e.g., NTP, 2005) report renal carcinogenicity at high doses (50–100 mg/kg), while in vitro assays (e.g., Ames test) show low mutagenicity .
  • Dose Dependency : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe thresholds for human exposure.
  • Substituent Effects : Sodiooxy groups may reduce bioavailability compared to hydroxyl analogs, mitigating toxicity risks .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Solubility in Water~50 mg/mL (enhanced by sodiooxy)
Redox Potential (vs. SHE)-0.65 V (calculated via DFT)
Thermal StabilityDecomposes >250°C (TGA)

Q. Table 2: Comparison of Analytical Techniques

TechniqueSensitivityApplicationLimitation
HPLC-UV10 ppmPurity assessment, environmentalLow resolution in mixtures
LC-MS/MS1 ppbMetabolite identificationHigh cost
XRDN/ACrystal structure determinationRequires pure crystals

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